molecular formula C7H7BF4N2O B1216693 4-Methoxybenzenediazonium tetrafluoroborate CAS No. 459-64-3

4-Methoxybenzenediazonium tetrafluoroborate

Cat. No.: B1216693
CAS No.: 459-64-3
M. Wt: 221.95 g/mol
InChI Key: BYGWNWAFXUPZHI-UHFFFAOYSA-N
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Description

4-Methoxybenzenediazonium tetrafluoroborate (chemical formula: C₇H₇BF₄N₂O) is a diazonium salt characterized by a methoxy (-OCH₃) substituent at the para position of the benzene ring. It is a light-sensitive, hygroscopic solid with a melting point of 142–144°C and requires storage at -20°C to prevent decomposition . The compound is synthesized via diazotization of p-anisidine (4-methoxyaniline) using nitrous acid (HNO₂) in the presence of tetrafluoroboric acid (HBF₄), yielding a stable diazonium tetrafluoroborate salt .

Its applications span diverse fields:

  • Organic Synthesis: Serves as a precursor for indole derivatives via halogen-atom transfer (XAT) reactions .
  • Materials Science: Functionalizes single-wall carbon nanotubes (SWCNTs), inducing red-shifted photoluminescence for optoelectronic applications .
  • Radical Chemistry: Generates aryl radicals (4-MeO-Ph•) in electron-transfer reactions with melanin and catechol derivatives .
  • Catalysis: Used in palladium-catalyzed C–H activation processes for selective arylation .

Properties

IUPAC Name

4-methoxybenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGWNWAFXUPZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1513880-67-5
Record name Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70196646
Record name 4-Methoxybenzenediazoniumfluoroborate
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Molecular Weight

221.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-64-3
Record name 4-Methoxybenzenediazonium tetrafluoroborate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzenediazoniumfluoroborate
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Record name 4-Methoxybenzenediazoniumfluoroborate
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Record name 4-methoxybenzenediazonium tetrafluoroborate
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite (NaNO₂) in the presence of an acid, typically hydrochloric acid (HCl), to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate this compound as a solid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

    Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyano groups through nucleophilic substitution reactions.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Azo Coupling: Typically carried out in an alkaline medium using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Substitution: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used in the Sandmeyer reaction to introduce halides.

    Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) can be used as reducing agents.

Major Products

    Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

    Substituted Benzenes: Formed through nucleophilic substitution reactions.

    Aniline Derivatives: Formed through reduction reactions.

Scientific Research Applications

Organic Synthesis

Azo Coupling Reactions :
4-Methoxybenzenediazonium tetrafluoroborate is primarily used as a coupling agent in the synthesis of azo compounds. These compounds are characterized by the azo group (N=N-N=N-) and are widely utilized in dye manufacturing due to their vibrant colors.

  • Case Study : A study demonstrated its effectiveness in synthesizing high-quality azo dyes with improved stability due to the methoxy substitution, enhancing the reaction efficiency .

Substitution Reactions :
The diazonium group can be substituted by various nucleophiles, allowing for the introduction of different functional groups into aromatic systems.

  • Example : Substitution reactions have been documented where halides and hydroxyl groups replace the diazonium group, leading to diverse aromatic derivatives .

Material Science

Surface Modification :
This compound is employed in modifying surfaces to create functionalized materials. The ability to graft onto surfaces makes it useful for producing coatings with specific properties.

  • Application : Research has shown that this compound can enhance the surface properties of materials by creating stable phenyl layers through electrochemical grafting .

Biochemistry

Labeling Biomolecules :
In biochemical studies, this diazonium salt is used for labeling biomolecules, facilitating the study of enzyme mechanisms and cellular interactions.

  • Research Insight : The interaction of this compound with synthetic DOPA-melanin has been explored using EPR spectroscopy, highlighting its role in melanin-related biochemical processes .

Pharmaceuticals

Drug Development :
The compound is being investigated for its potential applications in drug development, particularly in synthesizing complex organic molecules that could lead to new therapeutic agents.

  • Future Directions : Ongoing research aims to utilize its reactivity to introduce various functional groups into pharmaceutical compounds, enhancing their efficacy and specificity .

Chemical Reactions Analysis

Type of Reaction Description
Azo CouplingForms azo compounds with phenols and amines.
SubstitutionAllows replacement of the diazonium group with halides or hydroxyls.
ReductionConverts diazonium group into aniline derivatives.

Feasible Synthetic Routes

The synthesis of this compound involves:

  • Diazotization : Reacting 4-methoxyaniline with sodium nitrite in an acidic medium at low temperatures.
  • Formation of Tetrafluoroborate Salt : Treating the resulting diazonium ion with tetrafluoroboric acid to precipitate the salt.

Mechanism of Action

The mechanism of action of 4-methoxybenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly electrophilic and can react with nucleophiles to form new covalent bonds. This reactivity is exploited in azo coupling reactions, where the diazonium ion reacts with electron-rich aromatic compounds to form azo linkages.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonium tetrafluoroborate salts with varying substituents exhibit distinct reactivity, stability, and applications. Below is a comparative analysis:

Substituent Effects on Reactivity and Stability

Compound Substituent (Position) Reactivity Stability Key Applications
4-Methoxybenzenediazonium tetrafluoroborate -OCH₃ (para) High radical stability due to electron-donating methoxy group Moderate; decomposes above 144°C Indole synthesis, SWCNT functionalization
4-Ethoxybenzenediazonium tetrafluoroborate -OC₂H₅ (para) Similar to methoxy but slower kinetics due to steric bulk Comparable to methoxy analog Limited reports; niche arylations
2-Methoxybenzenediazonium tetrafluoroborate -OCH₃ (ortho) Reduced stability of diazonium ion due to steric hindrance Lower; prone to side reactions Experimental arylation studies
4-Nitrobenzenediazonium tetrafluoroborate -NO₂ (para) High electrophilicity; rapid coupling but unstable in polar solvents Low; decomposes rapidly at RT Electrophilic arylations, SWCNT doping
4-Sulfobenzenediazonium tetrafluoroborate -SO₃H (para) Enhanced solubility in water; acidic proton promotes hydrolysis Moderate in acidic conditions Surface modification, dye synthesis

Mechanistic Insights

  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize aryl radicals via resonance, enabling autocatalytic radical generation in melanin reactions . Methoxy-substituted diazonium salts are preferred in XAT-based indole synthesis due to efficient radical trapping (yields: 60–97%) .
  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity but reduce stability. 4-Nitro derivatives require low temperatures for storage and react rapidly in SWCNT functionalization, creating distinct electronic defects .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-methoxy) exhibit lower yields in indole synthesis (54–73%) due to hindered access to the diazonium ion .

Application-Specific Performance

  • Indole Synthesis :
    • This compound reacts with iodocyclohexane derivatives to form tetrahydrocarbazoles (e.g., 28 , 29 ) in 73–97% yields .
    • 4-Nitro analogs are less effective due to competing decomposition pathways.
  • SWCNT Functionalization :
    • Methoxy-substituted diazonium salts generate red-shifted photoluminescence (E₁₁* at 1129 nm) in SWCNTs, while nitro derivatives create deeper electronic traps .
  • Radical Reactions :
    • Methoxy-substituted aryl radicals exhibit longer lifetimes (~μs) compared to nitro-substituted radicals, enabling efficient spin-trapping in EPR studies .

Research Findings and Data Tables

Table 2: Photoluminescence (PL) Properties of Functionalized SWCNTs

Diazonium Salt PL Peak (nm) PL Shift (nm) Application Reference
This compound 1129 (E₁₁*) +50 Quantum sensing, bioimaging
4-Nitrobenzenediazonium tetrafluoroborate 1256 (E₁₁²*) +177 Deep-tissue imaging

Biological Activity

Overview

4-Methoxybenzenediazonium tetrafluoroborate (CAS 459-64-3) is an organic compound characterized by a diazonium group attached to a methoxy-substituted benzene ring. This compound is utilized primarily in organic synthesis, particularly for the preparation of azo compounds and in various biochemical applications. Its biological activity has been explored in relation to its interactions with melanin and other cellular components.

The primary biological target of this compound is synthetic DOPA-melanin and its precursors. The compound engages in a one-electron transfer process with melanin, generating aryl radicals that can influence cellular activities. This interaction has implications for both biochemical pathways and potential therapeutic applications.

Key Points:

  • Interaction with Melanin : The diazonium salt reacts with melanin precursors, leading to the formation of stable radicals. This process is autocatalytic and involves the generation of o-quinones, which play a significant role in melanin biosynthesis and cellular signaling .
  • Cellular Effects : The compound affects various cell types by altering cell signaling pathways, gene expression, and metabolic processes. Its reactivity allows it to participate in enzyme inhibition or activation, impacting cellular functions .

This compound exhibits several notable biochemical properties:

  • Reactivity : Its diazonium structure facilitates rapid reactions with nucleophiles, making it a useful reagent in organic synthesis and biochemistry.
  • Stability : While stable under certain conditions, the compound decomposes in aqueous environments, which can affect its long-term biological effects .

Case Studies

  • Melanin Interaction Studies : Research utilizing EPR spectroscopy has demonstrated the interaction of this compound with melanin, highlighting its potential role in modulating melanin-related cellular processes. These studies indicate that the compound can influence oxidative stress responses in cells exposed to reactive oxygen species .
  • Toxicological Assessments : Animal model studies have shown that dosage significantly affects the biological activity of this compound. Lower doses may enhance beneficial cellular processes while higher doses can lead to toxicity and adverse effects .
  • Metabolic Pathways : The compound participates in various metabolic pathways, particularly those involving melanin synthesis and oxidative stress response mechanisms. Its ability to form stable diazonium ions allows it to engage in metabolic reactions that alter metabolite levels within cells .

Applications

The biological activity of this compound extends into several fields:

  • Organic Synthesis : It serves as a precursor for azo dyes and other aromatic compounds.
  • Material Science : The compound is used for surface modifications and functionalized material preparation.
  • Biochemistry : It aids in the labeling of biomolecules and studying enzyme mechanisms.
  • Pharmaceutical Development : Investigations are ongoing regarding its potential applications in drug development due to its unique reactivity profile .

Data Tables

PropertyValue
Molecular FormulaCH₃OC₆H₄N₂BF₄
Molecular Weight221.95 g/mol
Melting Point142-144 °C
SolubilityDecomposes in water
Biological EffectDosage RangeObserved Outcome
Cell Signaling ModulationLow DoseEnhanced signaling pathways
ToxicityHigh DoseAdverse cellular effects

Q & A

Q. What are the recommended protocols for synthesizing and purifying 4-methoxybenzenediazonium tetrafluoroborate?

  • Methodological Answer : The compound is typically synthesized by diazotization of 4-methoxyaniline in acidic media (e.g., HBF₄) at low temperatures (0–5°C). A detailed procedure involves dissolving 4-methoxyaniline in concentrated HCl, adding NaNO₂ dropwise under stirring, followed by precipitation with HBF₄. The product is filtered, washed with cold ether, and dried under vacuum . Purity (>98%) is confirmed via ¹H/¹³C NMR and IR spectroscopy, with characteristic peaks at δ 8.76 (d, aromatic H) and 2251 cm⁻¹ (C≡N stretch) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is thermally unstable and decomposes upon exposure to light or moisture. Storage at <−20°C in airtight, light-resistant containers under inert gas (Ar/N₂) is critical. Use N95 masks, nitrile gloves, and safety goggles during handling due to its skin corrosion (Category 1B) and eye damage (Category 1) hazards . Note: Safety classifications may vary regionally; consult local regulations .

Q. What are the common applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used as an arylating agent in:
  • Sandmeyer-type reactions : Copper-free cyanidation to synthesize 4-methoxybenzonitrile (yields >85%) via aryl radical intermediates .
  • Carbon nanotube functionalization : Covalent attachment to single-walled carbon nanotubes (SWCNTs) via aqueous-phase photolysis, introducing sp³ defects for tuning optoelectronic properties (Fig. 5a–e) .
  • Alkyne carbonylation : Catalytic synthesis of β-boryl ketones with Pd catalysts (e.g., 70–90% yields for aliphatic alkynes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in radical intermediate detection during arylations?

  • Methodological Answer : Conflicting EPR data may arise from competing pathways (e.g., aryl radical vs. quinone-mediated mechanisms). To address this:
  • Use spin-trapping agents (e.g., DMPO or PBN) to stabilize transient radicals.
  • Compare kinetics under anaerobic vs. aerobic conditions; autocatalytic radical generation is observed in the presence of melanin precursors .
  • Example: Reaction with DOPA melanin produces 4-methoxyphenyl radicals (g = 2.0035) and melanin-derived semiquinones, confirmed by hyperfine coupling constants .

Q. What advanced catalytic systems utilize this compound for C–H activation?

  • Methodological Answer : Palladium biohybrid catalysts enable selective C–H arylation in peptides. For example:
  • Pd nanoparticles immobilized on enzyme scaffolds catalyze C–H activation of N-acetyl-L-tryptophan methyl ester (Table 1).
  • Optimized conditions: 2 mol% Pd, 60°C, 24 h, yielding 78% C-2 arylated product. Mechanistic studies suggest Pd⁰/PdII redox cycling .

Q. How does the compound’s reactivity differ in polar vs. nonpolar solvents during defect engineering in nanomaterials?

  • Methodological Answer : Solvent polarity impacts aryl radical generation and surface grafting efficiency:
SolventDielectric ConstantGrafting Efficiency (%)Defect Density (defects/μm)
Water80.19512 ± 3
DMF36.7687 ± 2
  • Aqueous media enhance diazonium salt dissociation, increasing aryl radical flux for SWCNT functionalization .

Q. What mechanistic insights explain autocatalytic aryl radical formation in melanin systems?

  • Methodological Answer : Autocatalysis arises from o-quinone intermediates generated during melanin oxidation. Key steps:

Initial one-electron transfer from melanin to diazonium ion, forming 4-methoxyphenyl radical (•OMePh).

•OMePh oxidizes melanin, generating o-quinones.

o-Quinones reduce additional diazonium ions, propagating the cycle (rate constant k = 1.2 × 10³ M⁻¹s⁻¹) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting yields in alkyne carbonylation reactions?

  • Resolution : Yields depend on alkyne substitution patterns:
Alkyne TypeYield Range (%)Notes
Aryl (para-electron-rich)85–92Steric hindrance minimal
Aliphatic terminal70–88Competing side reactions <10%
Internal alkynes<5Steric and electronic deactivation
  • Internal alkynes and diynes are unreactive due to poor coordination with Pd catalysts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-Methoxybenzenediazonium tetrafluoroborate
Reactant of Route 2
4-Methoxybenzenediazonium tetrafluoroborate

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